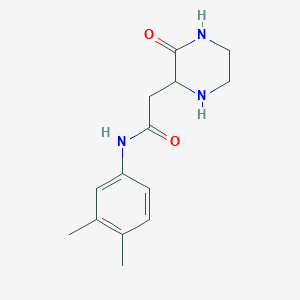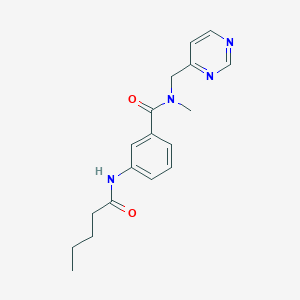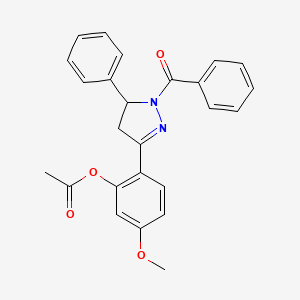
N-(3,4-dimethylphenyl)-2-(3-oxo-2-piperazinyl)acetamide
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(3-oxo-2-piperazinyl)acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of DPA is not fully understood. However, it is believed that DPA exerts its therapeutic effects by modulating various signaling pathways. In cancer cells, DPA has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammatory cells, DPA has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, DPA has been found to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects
DPA has been found to have several biochemical and physiological effects. In cancer cells, DPA has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In inflammatory cells, DPA has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In neurological disorders, DPA has been found to reduce oxidative stress and inflammation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DPA in lab experiments is its high potency and specificity. DPA has been found to have a high affinity for its target proteins, which allows for a more precise modulation of signaling pathways. However, one of the limitations of using DPA in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer DPA in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on DPA. One area of research is the development of more potent and selective analogs of DPA. Another area of research is the investigation of the potential therapeutic applications of DPA in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of novel drug delivery systems for DPA could improve its solubility and bioavailability, allowing for more effective therapeutic applications.
Wissenschaftliche Forschungsanwendungen
DPA has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DPA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common feature of many diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. DPA has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, DPA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-3-4-11(7-10(9)2)17-13(18)8-12-14(19)16-6-5-15-12/h3-4,7,12,15H,5-6,8H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAENETAFAOJBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B4131176.png)

![methyl 4-methyl-3-{[(1-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B4131191.png)
![methyl N-[4-(pentanoylamino)benzoyl]glycinate](/img/structure/B4131198.png)
![3-hydroxy-4-(1-naphthyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4131204.png)
![2-amino-7,7-dimethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4131222.png)

![5-methoxy-2-[5-(4-methoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4131238.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4131276.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4131279.png)
![1-[3-(3,5-dimethylphenyl)propanoyl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B4131286.png)
![methyl 2-({[(2-ethoxy-2-oxoethyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4131291.png)
![3-[5-(3-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4131299.png)